![molecular formula C10H12ClN3O4 B2631643 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid CAS No. 2248365-29-7](/img/structure/B2631643.png)
6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3). It is a small molecule drug that has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid works by selectively inhibiting JAK3, which plays a crucial role in the activation and proliferation of immune cells. By blocking JAK3, 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid prevents the production of cytokines and other signaling molecules that contribute to the inflammatory response. This results in a reduction in inflammation and improved clinical outcomes in patients with autoimmune diseases.
Biochemical and Physiological Effects:
6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It effectively reduces the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with autoimmune diseases. In addition, 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid has been shown to decrease the number of activated T cells and B cells, which are involved in the immune response. These effects contribute to the overall reduction in inflammation and improved clinical outcomes observed in patients treated with 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid in lab experiments is its selectivity for JAK3. This allows for a more targeted approach to studying the role of JAK3 in various disease states. However, one limitation of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid is its potential for off-target effects, particularly at higher doses. This can complicate the interpretation of experimental results and requires careful consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid. One area of interest is the potential use of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid in combination with other drugs to improve clinical outcomes in patients with autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Finally, there is a need for further research into the long-term safety and efficacy of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid in patients with autoimmune diseases.
Métodos De Síntesis
The synthesis of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid involves several steps, starting with the reaction of 6-chloro-3-nitropyridazine with diethyl malonate to form 6-chloro-3-(2-oxopropyl)-nitropyridazine. This compound is then reduced to 6-chloro-3-(2-hydroxypropyl)nitropyridazine, which is further reacted with tert-butyl N-(2-aminoethyl)carbamate to form the final product, 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to effectively reduce inflammation and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid has also been investigated for its potential use in preventing organ transplant rejection.
Propiedades
IUPAC Name |
6-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(17)12-5-4-6(11)13-14-7(5)8(15)16/h4H,1-3H3,(H,15,16)(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTBSVLFZKNQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN=C1C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631562.png)
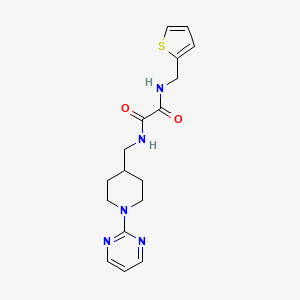
![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)
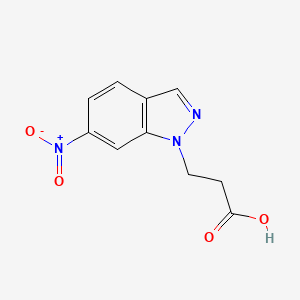
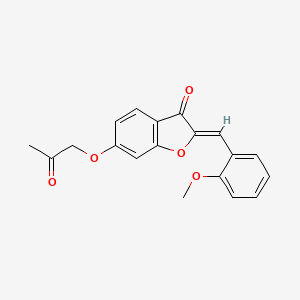
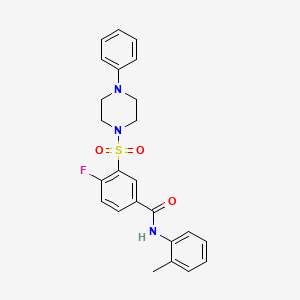
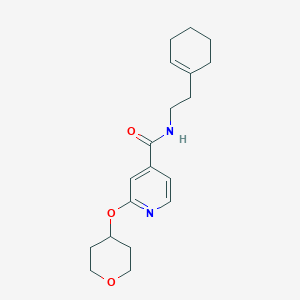
![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
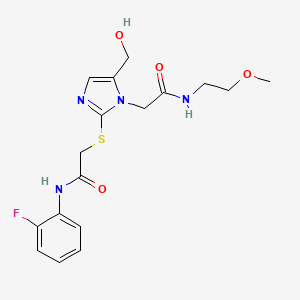
![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)

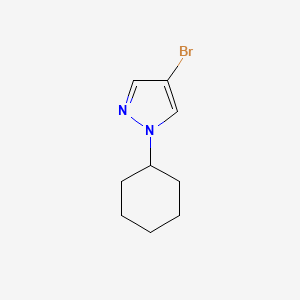
![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)
